Sennosid

Übersicht

Beschreibung

Oberadilol ist ein Pyridazinonderivat, das für seine vasodilatatorischen und beta-adrenergen blockierenden Wirkungen bekannt ist. Es zeigt auch eine Typ-III-Phosphodiesterase-Hemmwirkung . Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei Herz-Kreislauf-Erkrankungen wie Herzinsuffizienz und Bluthochdruck .

Wirkmechanismus

Target of Action

Sennosides, also known as senna glycosides, are natural anthraquinone derivatives and dimeric glycosides . They are the main bioactive components from medicinal plants used for traditional herbal laxatives, such as Senna alexandrina Mill. (Senna) and Rheum Officinale Baill (Rhubarb) . The primary targets of sennosides are the intestinal cells .

Mode of Action

Sennosides work by irritating and stimulating intestinal cells . They are metabolized by gut bacteria into the active metabolite rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells leading to an increase in prostaglandin E2 (PGE2) . This interaction with its targets leads to contractions in the intestines, water influx to the intestines, and bowel movement .

Biochemical Pathways

Sennosides affect the shikimate and terpenoid biosynthetic pathways . These pathways involve enzymes such as isochorismate synthase, o-succinylbenzoate synthase, OSB:CoA ligase (shikimate pathway), naphthoyl CoA synthase, Isopentenyl diphosphate (IPP) isomerase, and 1-deoxy-d-xylulose-5-phosphate . The downstream effects of these pathways lead to the production of sennosides A and B, which are the main purgative components .

Pharmacokinetics

The pharmacokinetics of sennosides involve absorption, distribution, metabolism, and excretion (ADME). Sennosides are taken by mouth or via the rectum . They typically begin working in minutes when given by rectum and within twelve hours when given by mouth

Result of Action

The molecular and cellular effects of sennosides’ action include the stimulation of intestinal muscles, enhancement of peristalsis, increase in fluid secretion, and shortening of transit time . These effects result in the relief of constipation and promotion of bowel regularity .

Action Environment

Environmental factors such as the presence of symbiotic arbuscular mycorrhizal fungi (AMF) can influence the action of sennosides . AMF play a major role in plant development, growth, and relationships with the environment through a change in the accumulation of secondary metabolites . This influence can lead to an increase in the content of sennoside A and B .

Wissenschaftliche Forschungsanwendungen

Oberadilol wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Es dient als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Pyridazinonderivaten.

Biologie: Die Forschung konzentrierte sich auf seine Auswirkungen auf zelluläre Signalwege und sein Potenzial als Therapeutikum.

Medizin: Die vasodilatatorischen und beta-adrenergen blockierenden Aktivitäten von Oberadilol machen es zu einem Kandidaten für die Behandlung von Herz-Kreislauf-Erkrankungen.

Industrie: Es wird bei der Entwicklung von Arzneimitteln verwendet und als Referenzverbindung in der Wirkstoffforschung

Wirkmechanismus

Oberadilol übt seine Wirkungen durch mehrere Mechanismen aus:

Beta-adrenerge Blockade: Es antagonisiert beta-adrenerge Rezeptoren, was zu einer Herabsetzung der Herzfrequenz und des Blutdrucks führt.

Phosphodiesterase-Hemmung: Durch die Hemmung der Typ-III-Phosphodiesterase erhöht es die zyklischen Adenosinmonophosphatspiegel, was zu einer Vasodilatation führt.

Vasodilatatorische Wirkung: Es entspannt die glatte Gefäßmuskulatur, verbessert den Blutfluss und reduziert die Herzbelastung

Biochemische Analyse

Biochemical Properties

Sennosides are transformed into an active metabolite, rhein anthrone, in the human intestine . This transformation plays a crucial role in their biochemical reactions. The enzymes, proteins, and other biomolecules that Sennosides interact with are yet to be fully identified .

Cellular Effects

Sennosides have a significant effect on various types of cells and cellular processes. For instance, a study has shown that Sennoside A inhibited contractions in the proximal colon, reducing the passage time of luminal contents and the absorption of water .

Molecular Mechanism

The molecular mechanism of Sennosides involves their transformation into rhein anthrone in the human intestine . This transformation is believed to be the key to their purgative action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sennosides can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Vorbereitungsmethoden

Die Synthese von Oberadilol beinhaltet die Reaktion von chiralem Diaminopyridazinon mit chiralem Glycidylether . Diese Methode ermöglicht die Herstellung der optischen Isomere der Verbindung, die für ihre pharmakologischen Aktivitäten unerlässlich sind. Industrielle Produktionsverfahren umfassen typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Oberadilol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid erleichtert werden.

Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid können zur Reduktion von Oberadilol verwendet werden.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcyanid auftreten.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Oberadilol ist aufgrund seiner kombinierten beta-adrenergen Blockade und Phosphodiesterase-Hemmwirkung einzigartig. Ähnliche Verbindungen umfassen:

Propranolol: Ein nichtselektiver beta-adrenerger Antagonist, der zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt wird.

Labetalol: Ein Alpha- und Beta-adrenerger Antagonist zur Behandlung von Bluthochdruck.

Metoprolol: Ein selektiver beta-adrenerger Antagonist, der zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt wird.

Im Vergleich zu diesen Verbindungen bietet der duale Wirkmechanismus von Oberadilol ein breiteres therapeutisches Potenzial .

Eigenschaften

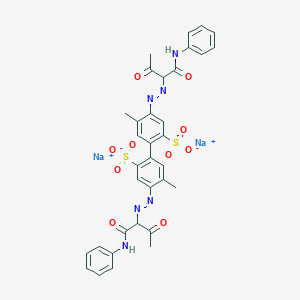

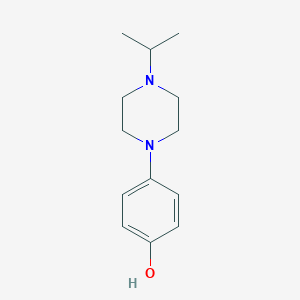

IUPAC Name |

9-[2-carboxy-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQVTOJGNYVQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859118 | |

| Record name | 5,5'-Bis(hexopyranosyloxy)-4,4'-dihydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Sennoside A and B, the components of senna, are metabolized by gut bacteria into the active metabolite rheinanthrone [DB13175]. Rheinanthrone [DB13175] appears to increase cyclooxegenase 2 (COX2) expression in macrophage cells leading to an increase in prostaglandin E2 (PGE2). This increase in PGE2 is associated with a decrease in aquaporin 3 expression in mucosal epithelial cells of the large intestine. A decrease in aquaporin 3 expression likely produces the laxative effect by restricting water reabsorption by the large intestine thereby increasing fecal water content. The exact mechanism by which rheinanthrone increases COX2 expression is unknown. Rheinanthrone [DB13175] also stimulates peristalsis in the large intestine although the mechanism behind this effect is unknown. Rhein [DB13174], another active metabolite is thought to excite submucosal acetylcholinergic neurons resulting in increased chloride and prostaglandin secretion. The movement of chloride ions into the large intestine would also help to draw water into the lumen. | |

| Record name | Sennosides | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

517-43-1, 81-27-6, 85085-71-8 | |

| Record name | Sennoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sennoside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sennoside [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sennosides | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sennoside A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Senna, Cassia obovata, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5'-bis(β-C-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do sennosides interact with the body to produce their laxative effect?

A1: Sennosides themselves are considered inactive until they reach the large intestine. [, ] There, colonic bacteria metabolize them into active compounds, primarily sennidins. [, , , ] These metabolites then interact with the myenteric plexus, stimulating nerves that control intestinal muscle contractions. [, , ] This stimulation increases colonic motility, leading to bowel movements. [, , , ] Studies in dogs have shown that sennosides induce "giant contractions" in the colon, which are associated with the elimination of liquid feces. []

Q2: Are there any differences in the way different sennosides act on the colon?

A2: Research suggests that various sennosides and their metabolites might have different potencies and speeds of action on colonic motility. For instance, a study in rats indicated that rhein, a metabolite of sennosides, had a less pronounced acceleration of large intestinal transit compared to sennosides and other metabolites like sennidins. []

Q3: Can the effects of sennosides on colonic motility be blocked?

A3: Yes, studies have shown that certain medications can partially block the effects of sennosides. For example, loperamide, an antidiarrheal medication, was observed to have the opposite effect of sennosides on colonic transit and myoelectric activity in cats. [] Other studies in rats have shown that indomethacin, loperamide, and calcium-channel antagonists partially antagonized the acceleration of large intestinal transit induced by sennosides. []

Q4: What is the role of prostaglandins in the laxative effect of sennosides?

A4: Some evidence suggests that prostaglandins, specifically PGE2, may play a role in mediating the colonic motor actions of sennosides. [] Research in dogs demonstrated that both intracolonic sennosides and PGE2 inhibited colonic motility and induced "giant contractions." [] Additionally, the effects of intracolonic sennosides, but not PGE2, were blocked by cyclooxygenase inhibitors. []

Q5: What analytical techniques are commonly used to quantify sennosides in plant material and pharmaceutical formulations?

A5: Several analytical techniques are employed to quantify sennosides, including:

- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying sennosides A and B. [, , , , , , , , , ]

- Fluorometry: This method is utilized to determine the total sennosides content. [, ]

- Thin-Layer Chromatography (TLC): This technique is used for both qualitative and quantitative analysis of sennosides. [, , , ]

- UV-Visible Spectrophotometry: This method can be used for the determination of total sennosides. []

Q6: Have there been any efforts to improve the delivery of sennosides to the colon?

A7: Yes, researchers have explored using drug delivery systems like guar gum-based matrix tablets to target the release of sennosides to the colon. [, ] These formulations aim to minimize drug release in the stomach and small intestine, thereby reducing potential side effects and enhancing local action in the colon. [, ]

Q7: What are the implications of variations in sennosides content among different senna products?

A8: The amount of sennosides can vary significantly between different senna-containing products, even among brands with the same formula. [, ] This variation is primarily attributed to differences in the quality of the senna raw material used. [, ] This inconsistency highlights the importance of standardization and quality control measures for senna-based products to ensure consistent efficacy and safety.

Q8: What are some of the alternative laxatives to sennosides?

A8: Alternatives to sennosides include:

- Polyethylene Glycol (PEG): This osmotic laxative draws water into the colon, softening stool. []

- Lactulose: This synthetic sugar is broken down by colonic bacteria, producing acids that draw water into the colon. []

- Bisacodyl: This stimulant laxative acts directly on the intestinal nerves, increasing motility. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate](/img/structure/B37087.png)